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Compound Name: Sandramycin

Cat. No.: B15609119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sandramycin is a potent cyclic depsipeptide antitumor antibiotic first isolated from

Nocardioides sp. ATCC 39419.[1] It belongs to a class of C2-symmetric cyclic

decadepsipeptides known for their significant biological activity.[2] The unique structural

features of sandramycin, particularly its two 3-hydroxyquinaldic acid chromophores, enable it

to act as a highly effective DNA bisintercalator, leading to its pronounced cytotoxic effects

against various cancer cell lines. This technical guide provides an in-depth overview of the core

structure of sandramycin, including its physicochemical properties, spectral data, biological

activity with a focus on cytotoxicity, and the underlying mechanism of action. Detailed

experimental protocols for its synthesis, isolation, and key biological assays are also presented

to support further research and development efforts.

Physicochemical and Spectral Data
The structural elucidation of sandramycin was achieved through a combination of

spectroscopic analysis and chiral chromatography of its acid hydrolysate.[2]
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Property Value Reference

Molecular Formula C₆₀H₇₆N₁₂O₁₆ [2]

Molecular Weight 1221.3 g/mol [2]

Appearance Yellowish solid [1]

Solubility Soluble in methanol, DMSO [1]

Table 1: Physicochemical Properties of Sandramycin

Detailed spectral analysis is crucial for the definitive identification and characterization of

sandramycin. While complete assigned spectra for sandramycin are not readily available in

public literature, data for key precursors and related analogs have been published.
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Nucleus
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Reference

¹H 7.0-8.5 m -
Aromatic

protons
[3]

¹H 3.0-5.5 m -
Amino acid α-

protons
[3]

¹H 0.8-2.5 m -

Amino acid

side-chain

protons

[3]

¹³C 165-175 - -
Carbonyl

carbons
[3]

¹³C 110-150 - -
Aromatic

carbons
[3]

¹³C 40-65 - -
Amino acid α-

carbons
[3]

¹³C 15-40 - -

Amino acid

side-chain

carbons

[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Sandramycin Precursors. Note:

Specific assignments for sandramycin are not fully detailed in the cited literature; these are

general ranges based on related structures.

Technique Key Observations Reference

Fast Atom Bombardment Mass

Spectrometry (FAB-MS)

Molecular ion peak ([M+H]⁺)

consistent with the molecular

formula. Fragmentation

patterns aid in sequence

confirmation.

[2][4]
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Table 3: Mass Spectrometry Data for Sandramycin.

Biological Activity and Cytotoxicity
Sandramycin exhibits potent activity against Gram-positive bacteria and significant in vivo

efficacy against murine leukemia P388.[1] Its primary therapeutic potential lies in its cytotoxicity

against a range of human cancer cell lines.

Cell Line Cancer Type IC₅₀ (nM) Reference

L1210 Murine Leukemia 0.02 - 6 [5]

Various Human

Cancer Cell Lines
Various

Potent (specific values

not consistently

tabulated in literature)

[6]

Table 4: Cytotoxicity of Sandramycin against Cancer Cell Lines. Note: While potent cytotoxicity

is widely reported, a comprehensive table of IC₅₀ values across multiple human cancer cell

lines is not readily available in the reviewed literature. The value for L1210 is frequently cited as

a benchmark of its high potency.

Mechanism of Action: DNA Bisintercalation and
Apoptosis Induction
The primary mechanism of action of sandramycin is its ability to bind to the minor groove of

DNA and bisintercalate its two 3-hydroxyquinaldic acid chromophores between DNA base

pairs. This interaction is highly avid and exhibits a degree of sequence specificity.
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Caption: Proposed mechanism of action for sandramycin.

This high-affinity binding distorts the DNA helix, leading to the formation of double-strand

breaks and triggering a DNA damage response (DDR).[7][8] The DDR cascade, often involving

the activation of kinases such as ATM and ATR, leads to the stabilization and activation of the

tumor suppressor protein p53.[8] Activated p53 can then initiate the intrinsic apoptotic pathway.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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